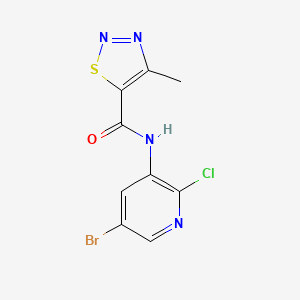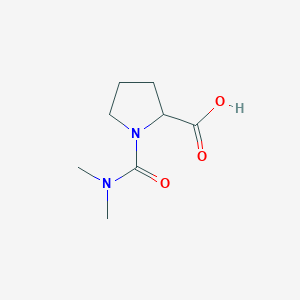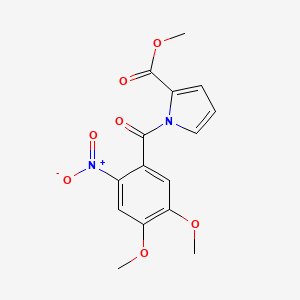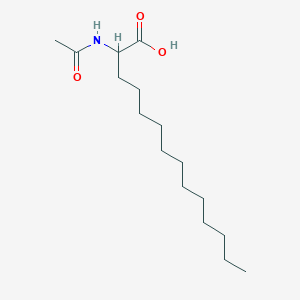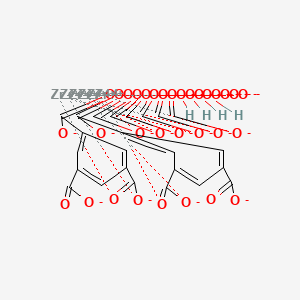![molecular formula C12H7ClO6S B14011099 7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- CAS No. 56201-56-0](/img/structure/B14011099.png)
7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo3,2-gbenzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- is a complex organic compound that belongs to the class of furobenzopyrans This compound is characterized by its unique structure, which includes a furobenzopyran core with a sulfonyl chloride group and a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furobenzopyran core, introduction of the sulfonyl chloride group, and methoxylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
7H-Furo3,2-gbenzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, resulting in a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.
Scientific Research Applications
7H-Furo3,2-gbenzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 7H-Furo3,2-gbenzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo 3,2-gbenzopyran-7-one, 4-methoxy- : Known for its use in phototherapy and as a photosensitizer .
- 7H-Furo 3,2-gbenzopyran-7-one, 4-bromo-9-methoxy- : Studied for its potential biological activities .
- 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Investigated for its antimicrobial properties .
Uniqueness
7H-Furo3,2-gbenzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56201-56-0 |
|---|---|
Molecular Formula |
C12H7ClO6S |
Molecular Weight |
314.70 g/mol |
IUPAC Name |
9-methoxy-7-oxofuro[3,2-g]chromene-4-sulfonyl chloride |
InChI |
InChI=1S/C12H7ClO6S/c1-17-11-9-7(4-5-18-9)12(20(13,15)16)6-2-3-8(14)19-10(6)11/h2-5H,1H3 |
InChI Key |
PDXPCTGRZURLCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC(=O)C=C3)S(=O)(=O)Cl)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


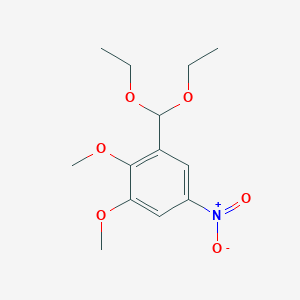
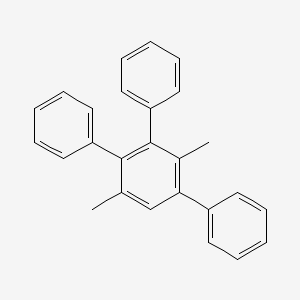
![5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B14011027.png)
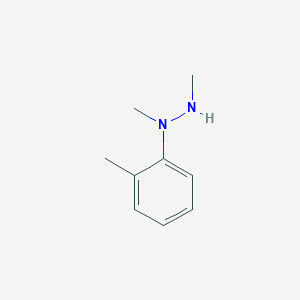
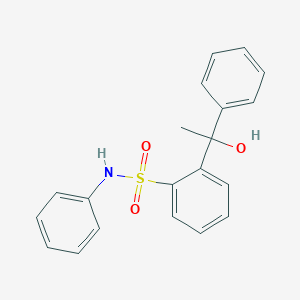


![Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B14011043.png)
